3-Fluoro-1-methyl-piperidin-4-one;hydrochloride, also known scientifically as (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride, is a chemical compound classified under piperidine derivatives. This compound features a fluorine atom at the third position and a methyl group at the first position of the piperidine ring. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry.
The synthesis of 3-Fluoro-1-methyl-piperidin-4-one;hydrochloride involves several key steps:
This multi-step synthetic route allows for the precise control of functional group positioning, which is crucial for the compound's intended applications.
The molecular formula for 3-Fluoro-1-methyl-piperidin-4-one;hydrochloride is C6H13ClF N2, with a molecular weight of approximately 164.64 g/mol. The compound's structure can be represented using various notations:
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m0../s1
Cl.Fc1ccc2c(noc2c1)C3CCNCC3
The stereochemistry is defined as (3S,4R), indicating specific configurations around the chiral centers within the piperidine ring.
3-Fluoro-1-methyl-piperidin-4-one;hydrochloride can undergo several types of chemical reactions:
These reactions highlight the compound's versatility and potential for further chemical modifications.
The mechanism of action for 3-Fluoro-1-methyl-piperidin-4-one;hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The precise molecular targets depend on the specific context of use, particularly in pharmacological applications .
The physical properties of 3-Fluoro-1-methyl-piperidin-4-one;hydrochloride include:
Chemical properties include its reactivity patterns, such as susceptibility to oxidation and reduction, which are crucial for its applications in synthesis and medicinal chemistry.
3-Fluoro-1-methyl-piperidin-4-one;hydrochloride has significant applications in scientific research, particularly in:
The compound's distinct properties make it a candidate for further exploration in drug discovery and development contexts .
The strategic introduction of the fluorine atom at the C3 position of the piperidin-4-one scaffold necessitates precise control over regioselectivity and functional group compatibility. Grignard reagents (R-MgX) serve as pivotal tools for nucleophilic addition to N-protected piperidin-4-one precursors. Methylmagnesium bromide (CH₃MgBr) is predominantly employed for N-methylation, achieving >90% yield under anhydrous tetrahydrofuran (THF) conditions at -78°C to 0°C [2]. Selectivity challenges arise from competitive carbonyl addition versus enolization; bulkier reagents (e.g., i-PrMgCl) exhibit reduced enolization, while electronic modulation using cerium chloride (CeCl₃) mitigates over-addition by forming less reactive cerium-Grignard complexes [2] [3].
Table 1: Grignard Reagent Performance in Piperidinone Functionalization
Reagent | Temperature | Additive | Yield (%) | Major Side Reaction |
---|---|---|---|---|
CH₃MgBr | -78°C to 0°C | None | 92 | Enolization (5%) |
CH₃MgCl | 0°C | CeCl₃ | 95 | <2% enolization |
i-PrMgCl | -40°C | None | 88 | Reduction (3%) |
Stereoselective reduction of the C4-ketone in 3-fluoropiperidin-4-ones is critical for accessing chiral intermediates. Catalytic transfer hydrogenation (CTH) using Pd/C or RuCl₃ with formic acid-triethylamine (5:2) as the hydrogen donor achieves 85–92% diastereoselectivity for the cis-3-fluoro-4-hydroxy-piperidine isomer [2] [8]. Stereochemical outcomes are governed by substrate-directed adsorption: the N-methyl group and fluorine atom favor equatorial orientation, directing hydride delivery to the carbonyl's Re face. Microwave-assisted CTH (80°C, 20 min) enhances cis/trans ratios to 15:1 compared to thermal methods (6:1, 12 h) [8]. Chiral catalysts like (R,R)-TsDPEN-Ru(II) enable asymmetric reduction, yielding enantiomerically enriched 4-alcohols (ee >95%) for advanced pharmaceutical synthons [8].
Table 2: Transfer Hydrogenation Conditions for Stereoselective Reduction
Catalyst System | Hydrogen Source | Time | Temperature | cis/trans Ratio | ee (%) |
---|---|---|---|---|---|
Pd/C (10%) | HCO₂H-Et₃N | 12 h | 80°C | 6:1 | - |
RuCl₃ | HCO₂H-Et₃N | 8 h | 70°C | 8:1 | - |
(R,R)-TsDPEN-Ru(II) | HCO₂H-Et₃N | 24 h | 40°C | >20:1 | 97 |
Ir-(S,S)-f-binaphane | HCO₂H | 1 h | MW, 80°C | 15:1 | 99 |
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0